N-cyclohexyl-2-(4-ethylpiperazin-1-yl)-6-methyl-5-nitropyrimidin-4-amine
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Overview
Description
N-cyclohexyl-2-(4-ethylpiperazin-1-yl)-6-methyl-5-nitropyrimidin-4-amine is a complex organic compound with a unique structure that includes a cyclohexyl group, an ethylpiperazine moiety, and a nitropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(4-ethylpiperazin-1-yl)-6-methyl-5-nitropyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the nitropyrimidine core, followed by the introduction of the cyclohexyl and ethylpiperazine groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as sodium ethoxide or potassium carbonate to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(4-ethylpiperazin-1-yl)-6-methyl-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine and cyclohexyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles such as amines or thiols for substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(4-ethylpiperazin-1-yl)-6-methyl-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-cyclohexyl-2-(4-ethylpiperazin-1-yl)-6-methyl-5-nitropyrimidin-4-amine include other nitropyrimidine derivatives and piperazine-containing compounds. Examples include:
- N-cyclohexyl-2-(4-methylpiperazin-1-yl)-6-methyl-5-nitropyrimidin-4-amine
- N-cyclohexyl-2-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-4-amine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific and industrial fields.
Properties
IUPAC Name |
N-cyclohexyl-2-(4-ethylpiperazin-1-yl)-6-methyl-5-nitropyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N6O2/c1-3-21-9-11-22(12-10-21)17-18-13(2)15(23(24)25)16(20-17)19-14-7-5-4-6-8-14/h14H,3-12H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPZKXMBDKICJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=C(C(=N2)NC3CCCCC3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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